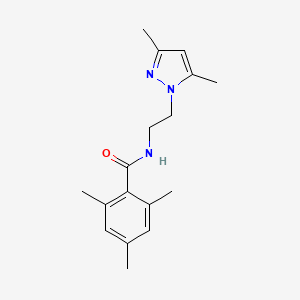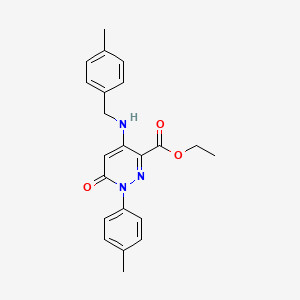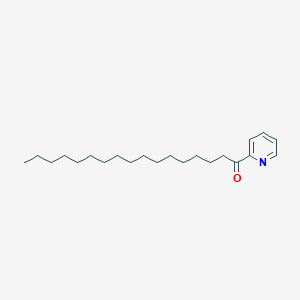
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as HENOB or N-(2-(2-(2-hydroxyethoxy)ethylamino)-4-(naphthalen-2-ylamino)-4-oxobutyl)-L-aspartic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HENOB is a member of the class of compounds known as aspartic acid derivatives, which are widely used in the pharmaceutical industry.
Scientific Research Applications
Alzheimer’s Disease Diagnosis
A study conducted by Fa et al. (2015) synthesized a novel fluorescent probe based on a similar naphthalene derivative structure, showing high binding affinities toward Aβ(1–40) aggregates. This research signifies the compound's potential in developing diagnostic tools for Alzheimer's disease by detecting β-amyloid aggregates with high specificity and sensitivity.
Fluorescence Derivatisation
Research by Frade et al. (2007) utilized a naphthalene derivative for the fluorescence derivatisation of amino acids. This method enhances the detection of amino acids through fluorescence, suggesting the compound's utility in analytical chemistry, especially in biological assays where high fluorescence is advantageous.
Antibacterial Agents
The study by Egawa et al. (1984) involved synthesizing naphthyridine derivatives, showing notable antibacterial activity. This suggests potential applications in developing new antibacterial drugs, highlighting the compound's relevance in medicinal chemistry.
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-8-10-25-9-7-19-16(18(23)24)12-17(22)20-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,16,19,21H,7-10,12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUGGEAVGMPCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)
![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)




![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)



